(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Overview
Description
This report delves into the specifics of the complex steroid derivative, focusing on its synthesis, molecular structure, chemical reactions, and properties. Steroid derivatives, including this compound, play significant roles in various biochemical processes and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step chemical procedures, optimizing conditions for creating desired structures with high precision. A study optimized the preparation of hexahydro-15H-cyclopenta[a]phenanthren-11,17-dione derivatives, which are structurally related to the compound , employing ethylene diketal intermediates for synthesis of specific analogues (Coombs, 1999).
Molecular Structure Analysis
Molecular structure analysis of cyclopenta[a]phenanthrene derivatives reveals intricate conformations and stereochemistry crucial for their biological activity. For instance, the structure of 17βH-Periplogenin, a related compound, showcases chair conformations of its rings and specific orientations that are foundational for its interaction with biological targets (Yu-wei Zhang et al., 2012).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, indicative of their reactivity and functional group transformations. These reactions include electrophilic substitutions, Diels-Alder reactions, and oxidation-reduction processes, which are fundamental in modifying their structures for specific applications (Minaba & Suzuki, 1986).
Scientific Research Applications
Triterpenoid Isolation : This compound is identified as a triterpenoid isolated from Skimmia laureola (Hussain, Rehman, & Parvez, 2010).
Synthesis of Hormone Pharmaceuticals : It serves as an important intermediate in the synthesis of hormone pharmaceuticals (Nie, Wang, & Zhou, 2006).
Traditional Chinese Medicine : A derivative, 17α-H-Periplogenin, from the root bark of Periploca sepium Bunge, is used in Chinese traditional herbal medicine (Zhang et al., 2012).
Antifungal and Anticancer Activities : Triorganotin(IV) derivatives of this compound exhibit promising antifungal and anticancer activities (Shaheen et al., 2014).
Molecular Structure Studies : The compound with its diverse molecular structure, associates into linear supramolecular chains via C-HO interactions (Ketuly et al., 2010).
Synthesis of Carcinogenic Analogues : It has been optimized for the synthesis of potentially carcinogenic analogues (Coombs, 1999).
Diabetic Retinopathy : Sac-0601, a pseudo-sugar derivative, prevents retinal vascular leakage in diabetic retinopathy models (Maharjan et al., 2011).
Inhibitors of Androgen Biosynthesis : Androsterone derivatives inhibit androgen biosynthesis (Djigoué et al., 2012).
Crystal Structure Analysis : The crystal structure of prednisolone acetate, a derivative, is studied using a transferred multipolar atom model (Shahid et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOCYGYACXLAY-ZDQUCUCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946484 | |
Record name | Stigmast-4-ene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stigmast-4-ene-3,6-dione | |
CAS RN |
23670-94-2 | |
Record name | Stigmast-4-ene-3,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23670-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmast-4-ene-3,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stigmast-4-ene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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